1-Iodo-8-(trifluoromethyl)naphthalene
Description
Contextualization of Halogenated Naphthalenes in Organic Synthesis
Naphthalene (B1677914) is a fundamental aromatic hydrocarbon that serves as a precursor for a vast range of chemical products, including dyes, pigments, and surfactants. nbinno.com The introduction of halogen atoms onto the naphthalene core dramatically expands its synthetic utility. Halogenated naphthalenes are crucial intermediates in organic synthesis, primarily because the halogen atom can act as a versatile handle for further molecular elaboration. acs.org
These compounds are particularly valuable in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. acs.org These methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic molecules from simpler, halogenated precursors. The presence of a halogen, such as iodine in 1-Iodo-8-(trifluoromethyl)naphthalene, provides a reactive site for such transformations, making the compound a valuable building block for synthesizing more complex, functionalized naphthalene derivatives. acs.org The development of new synthetic routes for these fused aromatic compounds remains an active area of research due to their promising electronic and optical properties. acs.org
Significance of Trifluoromethylated Aromatic Compounds in Chemical Research
The trifluoromethyl (CF3) group is a cornerstone functional group in modern medicinal chemistry, agrochemicals, and materials science. mdpi.comnbinno.com Its incorporation into an aromatic ring imparts a unique combination of properties. The CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which significantly alters the electronic properties of the aromatic system. nbinno.comnih.gov
Furthermore, the trifluoromethyl group enhances several key physicochemical characteristics of a molecule. It increases lipophilicity, which can improve a molecule's ability to cross biological membranes. mdpi.comnbinno.com The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation and increasing the metabolic stability of the parent molecule. mdpi.comnbinno.com It is often used as a bioisostere for other groups like chlorine or methyl to fine-tune the steric and electronic profile of a compound. wikipedia.org Consequently, aromatic compounds bearing a trifluoromethyl group are prevalent in pharmaceuticals, and significant research is dedicated to developing efficient methods for their synthesis. mdpi.com
Distinctive Academic Relevance of 1,8-Disubstitution in Naphthalene Architectures
The naphthalene framework possesses a rigid structure where substituents at the 1- and 8-positions, also known as peri-positions, are forced into close proximity. This spatial arrangement leads to significant steric and electronic interactions, a phenomenon often referred to as the "peri-interaction". rsc.orgmdpi.commdpi.com This non-bonded strain causes notable distortions in the naphthalene structure, forcing the substituents to bend away from each other and out of the plane of the aromatic ring. mdpi.com
This inherent strain in 1,8-disubstituted naphthalenes results in unique chemical reactivity and physical properties not observed in other isomers. For instance, the steric strain can be harnessed to activate the naphthalene core for reactions that would not otherwise occur. nih.gov The study of these peri-interactions is a rich area of chemical research, leading to the development of molecules with unusual properties, such as "proton sponges" with exceptionally high basicity, and providing insights into intramolecular forces and molecular distortion. mdpi.comnih.gov The preparation of these compounds can be challenging, as the steric hindrance can impede synthetic transformations. mdpi.com
| Substitution Pattern | Typical Inter-substituent Distance |
|---|---|
| ortho- (e.g., in benzene) | ~3.3 Å |
| peri- (1,8- in naphthalene) | ~2.5 Å |
Research Scope and Focus on this compound
The compound this compound represents a convergence of the distinct chemical principles outlined above. Its academic relevance stems from its potential as a specialized building block that leverages the combined effects of its constituent parts. The iodo group at the 1-position serves as a reactive handle for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. The trifluoromethyl group at the 8-position acts as a powerful modulator of electronic and steric properties, influencing the reactivity of the naphthalene core and the stability of any resulting derivatives.
The significant steric clash between the bulky iodine atom and the trifluoromethyl group in the peri-positions is expected to induce substantial distortion of the naphthalene skeleton. This built-in strain makes this compound an intriguing subject for studies on molecular mechanics, strained aromatic systems, and novel reactivity. Research focused on this compound would likely explore its use in synthesizing new, highly functionalized, and sterically crowded naphthalene derivatives for applications in materials science, where tailored electronic and photophysical properties are desired, and in the development of novel ligands for coordination chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6F3I |
|---|---|
Molecular Weight |
322.06 g/mol |
IUPAC Name |
1-iodo-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3I/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H |
InChI Key |
LRRCTOQQWMOSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Iodo 8 Trifluoromethyl Naphthalene
Approaches to C-I Bond Formation in Naphthalene (B1677914) Systems
Regioselective Iodination Protocols for Naphthalene Scaffolds
Direct iodination of naphthalene scaffolds can be a straightforward approach. However, achieving high regioselectivity, especially in the presence of a deactivating group like trifluoromethyl, can be challenging. Various iodinating reagents and conditions have been developed to control the position of iodination on the naphthalene ring.
One common method involves the use of molecular iodine in the presence of an oxidizing agent. For instance, the combination of iodine and sodium iodate (B108269) (NaIO₃) in an acidic medium, such as aqueous acetic acid, can effectively generate an electrophilic iodine species (I⁺) capable of iodinating aromatic rings. asianpubs.orgresearchgate.net The regioselectivity is influenced by the electronic and steric properties of the substituents already present on the naphthalene core. For a substrate like 1-(trifluoromethyl)naphthalene (B1313596), the electron-withdrawing nature of the CF₃ group would direct the incoming electrophile to the 5- and 8-positions.
| Reagent System | Substrate | Product | Yield (%) | Reference |
| I₂ / NaIO₃ / H₂SO₄ in aq. AcOH | Naphthalene | 1-Iodonaphthalene (B165133) | Good | asianpubs.org |
| I₂ / NaIO₃ / H₂SO₄ in aq. AcOH | 1-Methylnaphthalene | 1-Methyl-4-iodonaphthalene | Good | asianpubs.org |
Introduction of Iodine via Organometallic Intermediates
A more controlled method for the introduction of an iodine atom involves the use of organometallic intermediates. This approach typically involves the formation of a carbon-metal bond at the desired position, followed by quenching with an iodine source.
One such strategy is the Sandmeyer reaction, which is a versatile method for the conversion of an aryl amine to an aryl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing 1-iodo-8-(trifluoromethyl)naphthalene, this would involve the diazotization of 8-(trifluoromethyl)naphthalen-1-amine, followed by treatment with a solution of potassium iodide. This method offers excellent regiocontrol as the position of the iodo group is predetermined by the position of the amino group.
| Precursor | Reagents | Product | Yield (%) | Reference |
| Aryl Diazonium Salt | KI | Aryl Iodide | Varies | wikipedia.orgorganic-chemistry.org |
| 8-(Trifluoromethyl)naphthalen-1-amine | 1. NaNO₂, HCl2. KI | This compound | Not Reported | Plausible |
Another organometallic approach is the halogen exchange reaction, often referred to as the Finkelstein reaction. This method is particularly useful if the corresponding bromo derivative is more accessible. The commercially available 1-bromo-8-(trifluoromethyl)naphthalene (B6593882) can serve as a precursor. bldpharm.com Treatment of this bromo compound with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide, can facilitate the exchange of bromine for iodine. This reaction is often driven to completion by the precipitation of the less soluble sodium or potassium bromide.
Strategies for Trifluoromethyl Group Installation on Naphthalene
The introduction of the trifluoromethyl (CF₃) group onto the naphthalene ring is a critical step in the synthesis of the target molecule. This can be accomplished either by direct trifluoromethylation of a pre-functionalized naphthalene or by building the naphthalene ring from a trifluoromethyl-containing precursor.
Direct Trifluoromethylation of Naphthalene Derivatives
Direct C-H trifluoromethylation of aromatic compounds has emerged as a powerful tool in modern organic synthesis. These methods often involve the generation of a trifluoromethyl radical (•CF₃) or a related reactive species that can attack the aromatic ring. Various reagents, often in combination with a catalyst or initiator, can be used to generate the •CF₃ radical.
For instance, copper-catalyzed trifluoromethylation reactions have been extensively studied. researchgate.net Aryl iodides can be subjected to trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a copper catalyst. This approach could be applied to 1,8-diiodonaphthalene (B175167) in a controlled manner to achieve monosubstitution.
| Reagent | Catalyst/Conditions | Substrate Type | Product Type | Reference |
| TMSCF₃ | CuI | Aryl Iodide | Aryl-CF₃ | researchgate.net |
| Umemoto's Reagent | Copper Powder | Aryl Amine (via diazonium salt) | Aryl-CF₃ | nih.gov |
Precursor-Mediated Trifluoromethylation Reactions
An alternative to direct trifluoromethylation is the use of precursors that already contain the trifluoromethyl group. A prominent example of this strategy is the Sandmeyer-type trifluoromethylation. wikipedia.orgnih.gov Similar to the introduction of iodine, an aromatic amine can be converted to its diazonium salt, which is then treated with a trifluoromethylating agent in the presence of a copper catalyst. For example, starting from 8-iodonaphthalen-1-amine, a Sandmeyer reaction could potentially install the trifluoromethyl group at the 8-position.
Convergent and Divergent Synthetic Routes
Based on the aforementioned methodologies, both convergent and divergent synthetic routes can be devised for the preparation of this compound.
Convergent Synthesis:
A convergent approach would involve the synthesis of two key fragments that are then combined to form the final product. For instance, one fragment could be a trifluoromethylated naphthalene precursor and the other an iodinated building block. However, a more practical convergent strategy for this specific target is less obvious due to the peri-substitution pattern.
Divergent Synthesis:
A divergent approach, starting from a common intermediate and branching out to different target molecules, is more applicable here. A plausible divergent synthesis would start with a readily available 1,8-disubstituted naphthalene derivative.
Route A (from 8-Aminonaphthalen-1-sulfonic acid): A potential route could start from commercially available 8-aminonaphthalene-1-sulfonic acid. The amino group could be protected, followed by trifluoromethylation and subsequent removal of the sulfonic acid and protecting groups. The resulting 8-(trifluoromethyl)naphthalen-1-amine could then undergo a Sandmeyer iodination to yield the final product.
Route B (from 1,8-Diiodonaphthalene): Another divergent strategy could utilize 1,8-diiodonaphthalene as the starting material. nih.govsigmaaldrich.com A selective mono-trifluoromethylation, likely via a copper-catalyzed reaction, would yield this compound directly. The challenge in this route lies in achieving high selectivity for the monosubstitution over the disubstitution product.
Route C (from 1-Bromo-8-(trifluoromethyl)naphthalene): Given the commercial availability of 1-bromo-8-(trifluoromethyl)naphthalene, a very direct and likely high-yielding final step would be a halogen exchange reaction. bldpharm.com This represents a highly efficient end-game strategy.
| Starting Material | Key Transformations | Final Product |
| 8-(Trifluoromethyl)naphthalen-1-amine | Diazotization, Sandmeyer Iodination | This compound |
| 1-Bromo-8-(trifluoromethyl)naphthalene | Halogen Exchange (Finkelstein Reaction) | This compound |
| 1,8-Diiodonaphthalene | Selective Copper-Catalyzed Trifluoromethylation | This compound |
Sequential Halogenation and Trifluoromethylation Strategies
A logical approach to synthesizing this compound involves the stepwise introduction of the iodo and trifluoromethyl groups onto the naphthalene scaffold. This can theoretically be achieved by first synthesizing a monosubstituted naphthalene and then introducing the second group at the peri-position.
One potential pathway involves the trifluoromethylation of a pre-functionalized iodonaphthalene. For instance, the conversion of diiodonaphthalenes to bis(trifluoromethyl)naphthalenes has been demonstrated using trifluoromethyl iodide and copper powder. jst.go.jp However, this specific reaction highlights the challenges of peri-substitution; the synthesis of 1,8-bis(trifluoromethyl)naphthalene (B11854531) from 1,8-diiodonaphthalene results in a poor yield, likely due to steric hindrance between the bulky groups at the adjacent peri-positions. jst.go.jp This suggests that a sequential approach starting with 1-iodonaphthalene would face similar steric challenges in introducing a trifluoromethyl group at the C8 position.
Conversely, the strategy could begin with a trifluoromethylnaphthalene derivative followed by iodination. The regioselectivity of this halogenation step would be critical. Mechanically activated solid-state halogenation of naphthalene has been shown to be more selective than liquid-phase reactions, typically yielding 1-halonaphthalene as the main product. researchgate.net However, directing this halogenation specifically to the C8 position in the presence of a C1-trifluoromethyl group would require specific synthetic design, likely involving a directing group strategy.
A relevant precursor, 1-bromo-8-iodonaphthalene, has been conveniently synthesized from 8-bromo-1-naphthoic acid, demonstrating a viable route to 1,8-dihalonaphthalenes that could serve as intermediates for subsequent selective functionalization. acs.org
Tandem Reaction Sequences for Bifunctionalization
Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient strategy for the synthesis of complex molecules like multifunctional naphthalenes. rsc.org These sequences can minimize waste and reduce the number of synthetic steps required.
A versatile three-component protocol for the modular synthesis of multifunctional naphthalenes has been developed using a P(III)-assisted ruthenium-catalyzed remote C–H functionalization. rsc.orgresearchgate.net This method allows for the reaction of simple naphthalenes, olefins, and alkyl bromides in a tandem sequence, showcasing the power of modern catalysis to achieve complex functionalization patterns. rsc.org While this specific reaction does not directly yield this compound, it exemplifies the type of tandem strategy that could be adapted for such a purpose. The key is the use of auxiliary groups to direct the reaction sequence to specific, remote positions on the naphthalene ring. rsc.org
Another powerful tandem strategy involves the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes via a Heck/Suzuki coupling sequence. nih.govnih.gov This reaction treats the naphthalene as a masked conjugated diene, allowing for the diastereoselective construction of spirocyclic compounds. nih.gov This demonstrates how tandem transition-metal-catalyzed processes can achieve highly controlled and complex bifunctionalization of the naphthalene core. nih.gov
| Reaction Type | Catalyst/Reagents | Key Feature |
| Three-Component Tandem C-H Functionalization | [RuCl₂(p-cymene)]₂, P(III) ligand | Modular synthesis of multifunctional naphthalenes from simple precursors. rsc.orgresearchgate.net |
| Tandem Heck/Suzuki Coupling | Palladium catalyst | Dearomative 1,4-diarylation or 1,4-vinylarylation of the naphthalene ring. nih.govnih.gov |
Catalytic Systems and Reagents in Directed Synthesis
The regioselective synthesis of 1,8-disubstituted naphthalenes heavily relies on advanced catalytic systems that can direct functionalization to specific C-H bonds, overriding the inherent reactivity of the aromatic system.
Transition Metal-Catalyzed Coupling Reactions for Functionalization
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the functionalization of otherwise unreactive C-H bonds. researchgate.net
Ruthenium Catalysis: Ruthenium-based catalysts have been effectively used for the remote C-H functionalization of naphthalenes. rsc.org By employing tertiary phosphines as directing groups, it is possible to selectively functionalize the C5 and even the more distant C8 positions, overriding traditional site selectivity. acs.org This strategy is crucial for installing functional groups at the challenging peri-position. rsc.org
Palladium Catalysis: Palladium catalysts are widely used for C-H activation and cross-coupling reactions. researchgate.net For example, a palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to exhibit high C8-regioselectivity. researchgate.net In this system, the aldehyde acts as a directing group, guiding the palladium catalyst to the sterically proximal C8 position for chlorination or bromination. This represents a key strategy for introducing a halogen at the desired peri-position. researchgate.net
Copper Catalysis: Copper catalysts are particularly relevant for trifluoromethylation reactions. The reaction of iodoarenes with trifluoromethylating reagents can be accomplished using a catalytic amount of a copper(I) species, such as CuI. jst.go.jpresearchgate.net A mechanistic study of a Cu(I)-catalyzed trifluoromethylation found that the rate-determining step is the oxidative addition of the iodoarene to the Cu(I)-CF₃ species. researchgate.net
| Catalyst | Reaction Type | Regioselectivity |
| Ruthenium(II) | Remote C-H Alkylation | C5/C8 positions rsc.orgacs.org |
| Palladium(II) | C-H Halogenation | C8 position (peri) researchgate.net |
| Copper(I) | Trifluoromethylation | Substitution at iodo-position researchgate.net |
Role of Hypervalent Iodine Reagents in Synthesis
Hypervalent iodine reagents have emerged as powerful, environmentally friendly oxidants and catalysts in organic synthesis. acs.orgarkat-usa.org Their chemistry often mimics that of transition metals, allowing for a wide range of selective transformations. acs.org
In the context of naphthalene synthesis, hypervalent iodine(III) reagents like phenyliodine diacetate (PIDA) are often used as oxidants in transition metal-catalyzed reactions. researchgate.net For instance, standard Pd(OAc)₂/PIDA-based conditions are employed for C-H oxidation reactions. researchgate.net The hypervalent iodine reagent facilitates the catalytic cycle, often by reoxidizing the metal catalyst. These reagents are instrumental in various oxidative functionalizations, including halogenations, aminations, and heterocyclizations. arkat-usa.org
The synthetic utility of hypervalent iodine reagents is highlighted in their ability to mediate the dearomatization of phenols, transforming simple starting materials into highly functionalized intermediates containing prochiral dienone systems and quaternary carbon centers. frontiersin.org This "aromatic ring umpolung" concept demonstrates their capacity to unlock novel reaction pathways for building complex molecular scaffolds. frontiersin.orgyoutube.com
Control of Regioselectivity and Stereoselectivity in Peri-Substituted Naphthalenes
Achieving high regioselectivity in the synthesis of polysubstituted naphthalenes is a formidable challenge because traditional electrophilic substitution reactions are difficult to control. researchgate.net The synthesis of 1,8-disubstituted (peri-substituted) naphthalenes requires precise control over where incoming functional groups are placed.
The unique geometry of the peri-positions is a defining factor in their reactivity. st-andrews.ac.uk The rigid naphthalene framework forces substituents at the C1 and C8 positions into close proximity (approximately 2.5 Å), which can lead to significant steric strain and through-space electronic interactions. st-andrews.ac.uk This proximity can be exploited in directed synthesis. A directing group placed at the C1 position can guide a metal catalyst to the C8 position, facilitating a peri-selective C-H functionalization that would otherwise be disfavored. researchgate.net
For example, the palladium-catalyzed halogenation of 1-naphthaldehydes can be switched between C2 (ortho) and C8 (peri) reactivity. Without additives, the reaction shows C8-regioselectivity, whereas the formation of an imine intermediate can switch the reactivity to the C2 position. researchgate.net This demonstrates a high level of control over regioselectivity based on subtle changes in the reaction system.
Chemical Reactivity and Mechanistic Investigations of 1 Iodo 8 Trifluoromethyl Naphthalene
Reactivity Governed by the C-I Bond
The C-I bond in 1-iodo-8-(trifluoromethyl)naphthalene is the principal site for transformations aiming to build molecular complexity. Aryl iodides are well-established as highly reactive partners in a variety of catalytic and non-catalytic reactions due to the relatively low C-I bond dissociation energy and the ability of iodine to function as an excellent leaving group.
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. The reactivity of the C-I bond is paramount in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically an arylboronic acid. While direct studies on this compound are not extensively detailed, the reactivity of closely related peri-substituted iodo-naphthalenes demonstrates the viability of this approach. The reaction generally proceeds under mild conditions with a palladium catalyst and a base. The choice of ligand, base, and solvent is crucial for achieving high yields, particularly when managing the steric hindrance imposed by the peri-substituents. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This method is highly effective for introducing alkynyl moieties. For instance, the selective monoalkynylation of 1,8-diiodonaphthalene (B175167) to produce 1-iodo-8-alkynylnaphthalene derivatives proceeds efficiently, highlighting the controlled reactivity of the C-I bond at the peri-position. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is typically carried out at room temperature with an amine base that also serves as the solvent. libretexts.orgnrochemistry.com The general order of reactivity for the halide is I > OTf > Br > Cl, making the C-I bond particularly suitable for selective couplings. nrochemistry.com
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. mdpi.combeilstein-journals.org The reaction of aryl iodides with various alkenes, including those bearing fluorine-containing groups, is well-documented. mdpi.combeilstein-journals.orgacs.org The process involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The presence of the trifluoromethyl group can influence the electronic properties of the substrate but does not inhibit the fundamental reactivity of the C-I bond in this transformation.
| Reaction | Catalyst System | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 50-100 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine, Diisopropylamine | THF, DMF | Room Temperature |
| Heck | Pd(OAc)₂ with phosphine (B1218219) ligands | Triethylamine, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |
The C-I bond is susceptible to nucleophilic attack, although such reactions on an sp²-hybridized carbon typically require specific conditions. In the context of this compound, nucleophilic aromatic substitution (SNA_r) can occur, particularly because the potent electron-withdrawing trifluoromethyl group activates the naphthalene (B1677914) ring system towards nucleophilic attack. youtube.commdpi.com The mechanism often involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The iodide ion is a competent leaving group in these reactions. Furthermore, the C-I bond can be a precursor for organometallic reagents (e.g., via lithium-halogen exchange), which can then react with a wide range of electrophiles.
Chemical Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is a key modulator of the molecule's properties and reactivity, primarily through its profound electronic effects. Direct chemical transformation of the -CF3 group is challenging due to the strength and inertness of the carbon-fluorine (C-F) bonds.
The trifluoromethyl group is exceptionally stable under a vast range of chemical conditions. tcichemicals.com The C-F bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation, as well as chemical, thermal, and photochemical degradation. nih.govmdpi.com This robustness is a primary reason for its incorporation into pharmaceuticals and advanced materials. nih.govnih.gov
Direct derivatization of the -CF3 group itself is not a common transformation due to its high stability. tcichemicals.com Most synthetic strategies focus on introducing the -CF3 group onto a scaffold rather than modifying it post-installation. wikipedia.org However, under specific and often harsh conditions, C-F bond activation can be achieved, but this is not a routine synthetic operation for a molecule like this compound.
The trifluoromethyl group exerts a powerful influence on the electronic character of the naphthalene ring. Its effect is primarily dictated by its strong electronegativity and electron-withdrawing nature. wikipedia.orgnih.gov
Inductive Effect: Due to the high electronegativity of the fluorine atoms, the -CF3 group acts as a strong σ-electron acceptor, withdrawing electron density from the naphthalene ring through the sigma framework. nih.gov This inductive effect deactivates the ring, making it significantly less susceptible to electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts alkylation). nih.gov
Activation towards Nucleophilic Attack: By withdrawing electron density, the -CF3 group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the naphthalene system and makes the ring electron-deficient. This electronic state enhances the ring's susceptibility to nucleophilic aromatic substitution (SNA_r), as it can better stabilize the negative charge that develops in the intermediate Meisenheimer complex. youtube.com Therefore, the presence of the -CF3 group facilitates reactions with nucleophiles that might otherwise be difficult.
Peri-Effect Contributions to Reactivity
The defining structural feature of this compound is the placement of the two substituents at the peri-(1,8)-positions. The geometry of the rigid naphthalene skeleton forces these groups into close proximity (approximately 2.5 Å), which is well within the sum of their van der Waals radii. st-andrews.ac.ukscispace.com This enforced proximity leads to significant steric and electronic consequences known as the peri-effect.
This effect introduces considerable strain into the molecule, which can distort the planarity of the naphthalene ring system. mdpi.comnih.gov X-ray crystallography studies on various 1,8-disubstituted naphthalenes reveal out-of-plane bending of the substituents and elongation of the C1-C8 bond distance to alleviate this steric repulsion. st-andrews.ac.ukmdpi.com This distortion can have a profound impact on reactivity. The steric hindrance can impede the approach of reagents to the reactive C-I center, potentially slowing down reaction rates compared to less crowded isomers. canterbury.ac.nzstackexchange.com Conversely, the relief of this inherent strain can act as a thermodynamic driving force for certain reactions. For example, in cross-coupling reactions, the transition state geometry can be influenced by the need to minimize steric clashes between the incoming group, the catalyst's ligands, and the bulky trifluoromethyl group. mdpi.com This steric strain is a critical factor to consider when designing synthetic routes and predicting the outcomes of reactions involving this unique molecular framework. nih.govkiku.dk
Steric Interactions Between C1-Iodo and C8-Trifluoromethyl Groups
The proximity of the iodo and trifluoromethyl groups at the C1 and C8 positions of the naphthalene ring system forces them into a sterically crowded environment. In an ideal, planar naphthalene structure, the distance between the peri substituents is significantly shorter than the sum of their van der Waals radii, leading to substantial steric repulsion. nih.gov This steric strain compels the molecule to distort from planarity to relieve the unfavorable interactions.
The steric hindrance imposed by the peri-substituents has a direct impact on the molecule's reactivity. The bulky groups can shield the naphthalene core from the approach of reagents, potentially slowing down reactions or directing them to less sterically hindered positions. Furthermore, the strain energy associated with this distorted conformation can influence the activation barriers of reactions, potentially providing a thermodynamic driving force for reactions that lead to a less strained product. nih.gov
Table 1: Comparison of van der Waals Radii and Estimated Steric Clash
| Atom/Group | van der Waals Radius (Å) | Estimated Sum of Radii (Å) | Ideal peri-Distance (Å) |
| Iodine | 1.98 | 3.42 | ~2.5 |
| Trifluoromethyl | 1.44 (for F) |
Note: The van der Waals radius for the trifluoromethyl group is an approximation based on the fluorine atoms. The ideal peri-distance in a planar naphthalene is approximately 2.5 Å.
Through-Space Electronic Effects on Reaction Pathways
Beyond steric repulsion, the close proximity of the iodo and trifluoromethyl groups allows for through-space electronic interactions, which can significantly influence reaction pathways. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic property can be transmitted through the sigma-bond framework of the naphthalene ring (inductive effect) and through space.
Through-space interactions can involve the overlap of orbitals of the peri-substituents, leading to a phenomenon known as through-space J-coupling in NMR spectroscopy. researchgate.netconicet.gov.ar This coupling is a direct manifestation of the electronic communication between nuclei that are not directly bonded but are in close spatial proximity. Studies on peri-difluoronaphthalenes have provided both experimental and theoretical evidence for such through-space spin-spin coupling. researchgate.net
In the context of chemical reactivity, the electron-withdrawing nature of the trifluoromethyl group, amplified by through-space effects, can modulate the electron density of the naphthalene ring and the C-I bond. This can influence the susceptibility of the aromatic system to nucleophilic or electrophilic attack and affect the stability of reaction intermediates. For example, the electron-deficient nature of the naphthalene ring in this compound would make it more susceptible to nucleophilic aromatic substitution reactions.
Mechanistic Studies of Key Reactions
The unique steric and electronic features of this compound dictate the mechanisms of its reactions. A comprehensive understanding of these mechanisms requires the elucidation of rate-determining steps, the identification of intermediates, and the factors that control reaction selectivity.
Elucidation of Rate-Determining Steps and Intermediates
For instance, in a hypothetical nucleophilic aromatic substitution reaction, the mechanism could proceed in a stepwise manner involving the formation of a Meisenheimer complex as an intermediate. nih.govnih.gov The formation or decomposition of this intermediate could be the rate-determining step. The stability of the Meisenheimer complex would be influenced by the electronic effects of the trifluoromethyl group, which can delocalize the negative charge.
Alternatively, some nucleophilic aromatic substitutions can proceed via a concerted mechanism without a stable intermediate. nih.gov The specific pathway and the nature of the rate-determining step would depend on the nucleophile, solvent, and reaction conditions.
Table 2: Potential Intermediates in Reactions of this compound
| Reaction Type | Potential Intermediate | Stabilizing/Destabilizing Factors |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Stabilization by the electron-withdrawing CF3 group. Destabilization by steric hindrance. |
| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Destabilization by the electron-withdrawing CF3 and I groups. |
| Metal-Catalyzed Cross-Coupling | Organometallic Intermediate | Steric hindrance from peri-substituents can affect ligand coordination and stability. |
Identification of Reaction Pathways and Selectivity-Controlling Factors
The regioselectivity of reactions involving this compound is a critical aspect controlled by the interplay of steric and electronic factors. The peri-substituents can act as directing groups, influencing the position of attack by incoming reagents.
For example, in C-H activation reactions, the directing group can lead to functionalization at a specific position. nih.gov However, the inherent steric bulk around the peri-positions in this compound might hinder reactions at these sites and favor substitution at other, more accessible positions on the naphthalene ring. Computational studies on related systems have shown that the relative activation barriers for C-H activation at different positions can be very close, and the outcome can be sensitive to the reaction conditions, such as the solvent. nih.gov
Spectroscopic Characterization Methodologies and Structural Elucidation of 1 Iodo 8 Trifluoromethyl Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-iodo-8-(trifluoromethyl)naphthalene, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays signals corresponding to the six protons on the naphthalene (B1677914) ring. The peri-substitution of the bulky iodo and trifluoromethyl groups causes significant distortion of the naphthalene skeleton, influencing the chemical shifts and coupling constants of the aromatic protons.
The proton resonances are observed in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The signals for the protons on the substituted ring (H-2, H-7) and the unsubstituted ring (H-3, H-4, H-5, H-6) can be distinguished based on their chemical shifts and coupling patterns. The interaction between adjacent protons results in characteristic splitting patterns (doublets, triplets, and multiplets), which aids in the assignment of each signal to a specific proton in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 7.20 - 8.20 | m | - |
Note: Specific assignments can vary based on the solvent and the specific spectrometer frequency. The peri-interaction between the iodine and trifluoromethyl groups significantly influences the precise chemical shifts.
Carbon-13 (¹³C) NMR for Core and Substituent Carbon Environments
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the characterization of both the naphthalene core and the trifluoromethyl substituent.
The spectrum typically shows eleven distinct signals: ten for the naphthalene ring carbons and one for the trifluoromethyl carbon. The carbon atom attached to the iodine (C-1) is significantly shielded, appearing at a characteristic upfield chemical shift. Conversely, the carbon atom bonded to the electron-withdrawing trifluoromethyl group (C-8) is deshielded. The trifluoromethyl carbon itself appears as a quartet due to coupling with the three fluorine atoms.
Table 2: Representative ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene C-1 (C-I) | ~95 - 105 |
| Naphthalene C-8 (C-CF₃) | ~125 - 135 |
| Other Aromatic Carbons | ~120 - 140 |
| Trifluoromethyl Carbon (CF₃) | ~120 - 125 (quartet) |
Note: The chemical shifts are approximate and can be influenced by experimental conditions.
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine-containing trifluoromethyl group. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance.
The chemical shift of this singlet provides a definitive confirmation of the trifluoromethyl group's electronic environment. Its position in the spectrum is characteristic of a CF₃ group attached to an aromatic system. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms that there are no other fluorine atoms or nearby protons that would split the signal.
Table 3: ¹⁹F NMR Spectroscopic Data
| Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CF₃ | ~ -60 to -65 | s |
Note: Chemical shifts in ¹⁹F NMR are often referenced to an external standard like CFCl₃.
Mass Spectrometry (MS) Techniques
Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound and to gain further structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₁H₆F₃I, the experimentally measured exact mass will be very close to its calculated theoretical mass.
This technique confirms the presence of iodine and the specific number of carbon, hydrogen, and fluorine atoms, providing crucial evidence for the compound's identity.
Table 4: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₆F₃I |
| Calculated Exact Mass | 321.9466 |
| Observed Exact Mass [M]⁺ | Typically within ± 5 ppm of calculated value |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint, offering confirmation of the compound's structure.
The fragmentation of this compound is expected to involve the cleavage of the carbon-iodine bond, which is relatively weak. This would lead to the observation of a fragment ion corresponding to the loss of an iodine atom ([M-I]⁺). Another likely fragmentation pathway is the loss of the trifluoromethyl group, resulting in a [M-CF₃]⁺ ion. The detection of the iodine cation (I⁺) at m/z 127 is also a characteristic feature in the mass spectra of iodo-containing compounds. docbrown.info
Table 5: Expected Major Fragments in Mass Spectrometry
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₆F₃I]⁺ | ~322 |
| [M-I]⁺ | [C₁₁H₆F₃]⁺ | ~195 |
| [M-CF₃]⁺ | [C₁₀H₆I]⁺ | ~253 |
| I⁺ | [I]⁺ | 127 |
X-ray Crystallography for Solid-State Molecular Structure
As of the current body of scientific literature, the specific crystal structure of this compound has not been determined or reported. Consequently, detailed experimental data regarding its bond lengths, bond angles, torsion angles, and the specifics of its crystal lattice, including conformational analysis and intermolecular interactions, are not available.
The determination of a molecule's three-dimensional arrangement in the solid state is exclusively achieved through X-ray crystallography. This powerful analytical technique provides precise measurements of atomic positions within a crystal lattice, from which intramolecular dimensions and intermolecular packing can be elucidated. The absence of a published crystal structure for this compound means that the following subsections, which would typically detail these parameters, cannot be populated with experimental data.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A comprehensive analysis of bond lengths, bond angles, and torsion angles for this compound is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis. Without a determined crystal structure, no empirical data for these fundamental molecular parameters can be provided. Theoretical calculations could offer estimations of these values, but they would not represent the experimentally determined solid-state conformation.
Conformational Analysis and Intermolecular Interactions in Crystal Lattices
The study of conformational analysis and intermolecular interactions within the crystal lattice of this compound is currently precluded by the lack of an experimentally determined crystal structure. Such an analysis would typically involve an examination of the molecule's preferred three-dimensional shape in the solid state and the nature of the non-covalent forces, such as halogen bonding, van der Waals forces, and potential π-π stacking interactions, that govern the packing of molecules within the crystal. This information is critical for understanding the material's physical properties but remains unknown in the absence of crystallographic data.
Computational and Theoretical Studies of 1 Iodo 8 Trifluoromethyl Naphthalene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and properties of molecules like 1-iodo-8-(trifluoromethyl)naphthalene. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for a range of analyses from geometry optimization to electronic property prediction. For naphthalene-based systems, DFT calculations have proven effective in elucidating structural and electronic characteristics. samipubco.comresearchgate.netmdpi.com
The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, the significant steric clash between the bulky iodine atom and the trifluoromethyl (-CF₃) group at the peri positions (1 and 8) forces the naphthalene (B1677914) backbone to distort from planarity. DFT calculations are essential to quantify this distortion.
Conformer analysis involves identifying and comparing the energies of different stable or metastable spatial arrangements (conformers). In the case of this compound, rotation around the C-C and C-I bonds can lead to different rotamers. Theoretical studies on similar substituted naphthalenes have successfully used DFT to evaluate the relative energies of different tautomeric forms and their rotamers, providing insight into the most stable conformations. nih.gov The calculations would likely show significant out-of-plane bending of the C-I and C-CF₃ bonds and a widening of the angles between them to alleviate the steric strain.
Table 1: Representative Optimized Geometrical Parameters for a Distorted Naphthalene System (Illustrative) This table is illustrative, based on typical values for sterically strained naphthalene derivatives.
| Parameter | Typical Value (Å/°) | Description |
|---|---|---|
| C1-C8 Distance | > 2.50 Å | Distance between the carbon atoms bearing the peri-substituents, elongated due to steric repulsion. |
| C1-C9-C8 Angle | > 125° | Angle within the naphthalene core, widened to accommodate bulky groups. |
| I-C1-C9-C4 Dihedral | Non-zero | A non-zero dihedral angle indicating out-of-plane distortion of the iodine atom. |
The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests the molecule is more polarizable and reactive. For naphthalene derivatives, the HOMO-LUMO gap is a key parameter investigated using DFT. samipubco.comresearchgate.net
The introduction of an electron-withdrawing -CF₃ group and a large, polarizable iodine atom significantly influences the electronic landscape of the naphthalene core. The HOMO is typically distributed over the π-system of the naphthalene rings, while the LUMO may also be located on the aromatic system, with potential contributions from the substituents.
Table 2: Illustrative Frontier Orbital Energies for Substituted Naphthalenes Data is representative and derived from general findings for similar aromatic compounds.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.13 | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO | -1.38 | Relates to the ability to accept electrons (electrophilicity). |
A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution on a molecule. researchgate.net For this compound, the MESP would show regions of negative potential (electron-rich, red/yellow) and positive potential (electron-poor, blue). The area around the electronegative fluorine atoms of the -CF₃ group would be expected to be electron-rich. A region of positive potential, known as a σ-hole, is anticipated on the outermost portion of the iodine atom, making it a potential halogen bond donor. mdpi.com
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other computational methods are available. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameters. researchgate.net While often more computationally demanding than DFT, they can provide benchmark results for electronic properties.
Semi-empirical methods (like AM1, PM3, PM7) are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. wikipedia.orgscispace.com This makes them significantly faster, allowing for the study of much larger molecular systems or longer simulation times. arxiv.org For substituted naphthalenes, semi-empirical methods like AM1 have shown a fairly good performance in analyzing conformer stability, making them a viable alternative for preliminary studies or for very large systems. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility
While the methods above focus on static structures, molecules are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamic processes.
For a molecule like this compound, MD simulations could reveal the extent and timescale of the out-of-plane flapping of the naphthalene core and the rotation of the -CF₃ group. Born-Oppenheimer Molecular Dynamics (BOMD), which calculates electronic structure "on the fly," has been used to study hydrated naphthalene, revealing the mobility of water molecules on its surface and demonstrating that a dynamic picture is necessary to understand its interactions. nih.gov Such simulations could similarly elucidate the dynamic behavior driven by the severe peri-strain in this compound.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out reaction pathways and identifying transition states—the high-energy structures that connect reactants to products. e3s-conferences.orgyoutube.com For naphthalene, theoretical studies have detailed its atmospheric oxidation mechanism initiated by OH radicals. researchgate.netrsc.org These studies use DFT to calculate the energies of intermediates and transition states, employing methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to estimate kinetic rate constants. researchgate.net
For this compound, similar studies could predict its reactivity in various chemical transformations. For instance, calculations could model the transition states for nucleophilic or electrophilic substitution on the aromatic ring, revealing how the steric and electronic effects of the peri-substituents influence regioselectivity and reaction barriers.
Modeling of Peri-Strain and Non-Covalent Interactions
The defining feature of this compound is the intense steric repulsion, or peri-strain, between the substituents. Computational modeling is the ideal tool to quantify this strain energy. This can be done by comparing the energy of the optimized, distorted molecule to a hypothetical, strain-free reference structure.
Furthermore, these models can characterize the non-covalent interactions that arise from this unique geometry. The proximity of the iodine and trifluoromethyl groups may lead to unusual intramolecular interactions. DFT and other methods can be used to analyze the nature of these interactions, such as halogen bonding or other dispersion forces. mdpi.comresearchgate.net Studies on related iodo-substituted compounds have used computational analysis to demonstrate the importance of halogen bonds and van der Waals interactions in determining molecular structure and crystal packing. rsc.org Analysis of the electron density, for example, through Quantum Theory of Atoms in Molecules (QTAIM), could reveal bond paths and quantify the strength of any weak intramolecular interactions that help stabilize the strained conformation.
Applications in Advanced Organic Synthesis and Materials Science
Use as a Versatile Building Block in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The utility of 1-Iodo-8-(trifluoromethyl)naphthalene in this field stems from the orthogonal reactivity of its two distinct functional groups. The iodo group is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a vast range of substituents at the 1-position. nih.govrsc.org Simultaneously, the trifluoromethyl group can influence the electronic properties and metabolic stability of the resulting molecules, which is a desirable feature in the synthesis of potential drug candidates. nih.gov This dual functionality allows for a branching reaction pathway where a common scaffold can be rapidly diversified, a core principle of DOS.
Precursor for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles
Polycyclic aromatic hydrocarbons (PAHs) and heterocycles are fundamental structural motifs in numerous functional materials and biologically active compounds. researchgate.net The strategic placement of the iodo and trifluoromethyl groups in this compound makes it a valuable precursor for the construction of more complex fused ring systems. The iodo group serves as a handle for intramolecular cyclization reactions, often mediated by transition metals, to form new rings fused to the naphthalene (B1677914) core. For instance, palladium-catalyzed annulation reactions can be envisioned where the iodo group participates in the formation of a new carbocyclic or heterocyclic ring. rsc.org The trifluoromethyl group, while generally unreactive under these conditions, can sterically and electronically influence the regioselectivity of these cyclization reactions, guiding the formation of specific isomers.
Intermediate in the Construction of Fluorinated Bioactive Scaffolds
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. st-andrews.ac.uk The trifluoromethyl group is a particularly common fluorine-containing moiety found in many pharmaceuticals. This compound can serve as a key intermediate in the synthesis of complex fluorinated molecules with potential biological activity. The naphthalene scaffold itself is a constituent of various bioactive compounds. rsc.org By utilizing the reactivity of the iodo group for further elaboration, complex structures can be built upon the trifluoromethylated naphthalene core, leading to novel fluorinated scaffolds for drug discovery programs.
Role in the Design and Synthesis of Advanced Functional Materials (e.g., Electronic, Optical)
The development of advanced functional materials with tailored electronic and optical properties is a major focus of modern materials science. The electronic properties of the naphthalene ring system can be significantly modulated by the introduction of substituents. The strong electron-withdrawing nature of the trifluoromethyl group in this compound can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the naphthalene core. This modulation of electronic properties is crucial for the design of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The iodo group provides a convenient point for polymerization or for the attachment of other functional units through cross-coupling reactions, enabling the synthesis of larger conjugated systems with specific optoelectronic properties.
Development of Novel Ligands or Catalyst Precursors
The design of ligands is central to the development of new transition metal catalysts. The 1,8-disubstituted naphthalene framework provides a rigid scaffold for the positioning of coordinating atoms. While the trifluoromethyl group is not a typical coordinating group, the iodo group in this compound can be replaced by a variety of donor atoms, such as phosphorus or sulfur, through nucleophilic substitution or cross-coupling reactions. The resulting peri-substituted naphthalenes can act as bidentate "pincer" ligands, where the two donor atoms are held in close proximity by the rigid naphthalene backbone. The steric and electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by the presence of the trifluoromethyl group.
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies for producing 1-iodo-8-(trifluoromethyl)naphthalene and related peri-substituted naphthalenes often rely on multi-step processes that may involve harsh reaction conditions and the generation of significant chemical waste. Future research should prioritize the development of more sustainable and atom-economical synthetic methodologies.
| Synthetic Strategy | Potential Advantages |
| Direct C-H Iodination | Reduced step count, improved atom economy |
| One-Pot Reactions | Increased efficiency, reduced waste |
| Flow Chemistry | Enhanced safety and scalability, precise process control |
The adoption of flow chemistry for the synthesis of this compound could also offer significant advantages in terms of safety, scalability, and precise control over reaction parameters.
Exploration of Novel Reactivity Patterns under Mild Conditions
The unique steric and electronic properties of this compound are expected to give rise to novel reactivity patterns. The close proximity of the bulky iodo and trifluoromethyl groups can lead to significant steric strain, which may be harnessed to drive unusual chemical transformations.
Future investigations should focus on exploring the reactivity of this compound under mild conditions, such as those facilitated by photoredox catalysis or mechanochemistry. These techniques can provide alternative energy inputs to overcome activation barriers and promote reactions that are not feasible under conventional thermal conditions. For example, the carbon-iodine bond could be homolytically cleaved under photochemical conditions to generate a naphthyl radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
| Reaction Condition | Potential Novel Reactivity |
| Photoredox Catalysis | Generation of naphthyl radicals for novel bond formations |
| Mechanochemistry | Solid-state reactions driven by mechanical force |
| Electrosynthesis | Electrochemically driven transformations |
Furthermore, the potential for through-space interactions between the iodine and trifluoromethyl group could modulate the reactivity of the molecule in unexpected ways.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced spectroscopic techniques for real-time monitoring. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of transient intermediates and the kinetics of reaction pathways. mdpi.com
For instance, time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the molecule, which is particularly relevant for exploring its potential in photoredox catalysis. mdpi.com The development of specialized spectroscopic probes and methodologies tailored to the unique spectral signatures of this compound will be crucial for these investigations.
| Spectroscopic Technique | Information Gained |
| In-situ IR/Raman | Real-time monitoring of functional group transformations |
| In-situ NMR | Identification of reaction intermediates |
| Time-resolved Fluorescence | Study of excited-state dynamics |
These advanced analytical tools will be instrumental in unraveling the intricate details of the reactivity of this sterically encumbered molecule.
Synergistic Computational and Experimental Approaches for Rational Design
The rational design of new catalysts, ligands, and materials based on the this compound scaffold will be greatly facilitated by a synergistic combination of computational and experimental approaches. nih.govnih.gov Density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, as well as to model its reactivity and interaction with other chemical species. researchgate.net
These theoretical predictions can then be used to guide experimental studies, leading to a more efficient and targeted discovery process. For example, computational screening could be used to identify promising catalytic applications for metal complexes bearing ligands derived from this compound. mdpi.com The experimental validation of these computational predictions will, in turn, provide valuable feedback for refining the theoretical models. This iterative cycle of theory and experiment will be essential for unlocking the full potential of this unique chemical entity.
Unexplored Applications in Supramolecular Chemistry and Nanomaterials
The rigid and well-defined structure of this compound makes it an attractive building block for the construction of novel supramolecular assemblies and nanomaterials. The presence of the iodine atom provides a handle for the formation of halogen bonds, which are increasingly being recognized as a powerful tool for directing the self-assembly of molecules in the solid state.
Future research could explore the use of this compound as a key component in the design of functional materials such as liquid crystals, porous organic frameworks, and organic semiconductors. The incorporation of the trifluoromethyl group could impart desirable properties such as enhanced thermal stability and specific electronic characteristics. The unique shape and electronic properties of this molecule could lead to the development of materials with novel optical, electronic, or recognition properties.
| Application Area | Potential Role of this compound |
| Supramolecular Chemistry | Halogen bonding director for self-assembly |
| Nanomaterials | Building block for functional organic materials |
| Crystal Engineering | Design of crystalline solids with specific properties |
The exploration of these uncharted territories promises to reveal new and exciting applications for this fascinating molecule at the intersection of chemistry, materials science, and nanotechnology.
Q & A
What methodologies are recommended for synthesizing 1-Iodo-8-(trifluoromethyl)naphthalene with high purity, and how can potential byproducts be minimized?
Answer:
Synthesis should prioritize regioselective iodination at the 1-position of the naphthalene ring, coupled with trifluoromethylation at the 8-position. A two-step approach is advised:
Trifluoromethylation: Utilize copper-mediated cross-coupling reactions (e.g., using CF₃Cu reagents) under inert atmospheres to ensure stability of the trifluoromethyl group.
Iodination: Employ directed ortho-metallation (DoM) strategies with iodine sources (e.g., NIS) to achieve regioselectivity.
Byproduct Mitigation: Monitor reaction progress via HPLC or GC-MS to detect intermediates like dehalogenated products or di-iodinated analogs. Purification via column chromatography with hexane/ethyl acetate gradients or recrystallization in non-polar solvents (e.g., dichloromethane/hexane) is critical. Validate purity using H/F NMR and high-resolution mass spectrometry (HRMS) .
How should researchers design in vitro and in vivo studies to assess the toxicokinetics of this compound?
Answer:
In Vitro Design:
- Hepatic Metabolism: Use primary hepatocytes or microsomal fractions (human/rodent) to evaluate Phase I/II metabolism. Track metabolites via LC-MS/MS and correlate with CYP450 isoform activity (e.g., CYP3A4/5).
- Plasma Protein Binding: Employ equilibrium dialysis to quantify unbound fractions, which influence bioavailability.
In Vivo Design: - Dosing Routes: Prioritize oral and inhalation routes (common for polyaromatic hydrocarbons) with dose-ranging studies (low: 1 mg/kg; high: 50 mg/kg).
- Tissue Distribution: Sacrifice animals at staggered timepoints (0.5–72 hrs) to analyze liver, lung, and adipose tissue accumulation via ICP-MS (iodine detection) or F MRI.
- Excretion Pathways: Collect urine/feces for mass balance studies.
Data Interpretation: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human exposure thresholds .
What advanced analytical techniques are suitable for characterizing environmental degradation products of this compound?
Answer:
- Photodegradation Studies: Expose the compound to UV light (254–365 nm) in aqueous/organic matrices. Use high-resolution LC-Orbitrap MS to identify hydroxylated or de-iodinated products.
- Oxidative Degradation: Simulate advanced oxidation processes (e.g., Fenton’s reagent) and detect intermediates like iodinated quinones via tandem MS/MS.
- Biotransformation in Soil: Conduct microcosm experiments with GC×GC-TOF MS to resolve complex metabolite profiles. Pair with H NMR for structural confirmation.
Data Validation: Cross-reference fragmentation patterns with databases (e.g., NIST Chemistry WebBook) and quantify persistent metabolites using isotope dilution .
How can conflicting data on the genotoxic potential of halogenated naphthalenes be systematically analyzed?
Answer:
- Risk of Bias Assessment: Apply tools from Table C-6/C-7 (e.g., randomization, dose reporting) to grade study quality. Exclude studies with “Very Low” confidence ratings (e.g., incomplete outcome data) .
- Mechanistic Reconciliation: Compare Ames test (bacterial mutagenicity) vs. mammalian cell assays (e.g., micronucleus). Discrepancies may arise from metabolic activation differences; use S9 liver fractions to standardize protocols.
- Meta-Analysis: Pool data using random-effects models, stratifying by exposure duration and species. Sensitivity analyses should exclude outliers (e.g., studies with >20% solvent carrier effects) .
What strategies optimize the detection of this compound in environmental matrices using mass spectrometry?
Answer:
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges for aqueous samples; Soxhlet extraction with dichloromethane for soils.
- Ionization Techniques:
- Electron Ionization (EI): Suitable for GC-MS analysis but may fragment the iodine moiety.
- Electrospray Ionization (ESI): Preferable for LC-MS to preserve molecular ions ([M+H]⁺ or [M−I]⁺ adducts).
- Quantitation: Use deuterated internal standards (e.g., d₃-1-Iodo-8-(trifluoromethyl)naphthalene) to correct matrix effects.
Limit of Detection (LOD): Achieve sub-ppb levels via multiple reaction monitoring (MRM) transitions (e.g., m/z 320 → 127 for iodine) .
How can computational modeling predict the environmental partitioning and bioaccumulation potential of this compound?
Answer:
- QSPR Models: Calculate octanol-water partition coefficients (log Kₒw) using software like EPI Suite. High log Kₒw (>4) suggests bioaccumulation in lipids.
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to estimate membrane permeability.
- Fugacity Modeling: Predict air-water-soil distribution using compartmental fugacity (Level III models). Prioritize monitoring in sediment due to high hydrophobicity .
What in vitro assays are recommended to evaluate the compound’s interaction with nuclear receptors (e.g., AhR, PXR)?
Answer:
- AhR Activation: Use luciferase reporter assays in HepG2 cells; compare to TCDD (positive control).
- PXR Binding: Perform fluorescence polarization assays with recombinant PXR ligand-binding domains.
- CYP Induction: Measure CYP1A1/3A4 mRNA levels (qRT-PCR) in primary hepatocytes after 48-hr exposure.
Data Interpretation: EC₅₀ values <10 µM indicate high receptor affinity, necessitating in vivo validation .
How should researchers address challenges in scaling up the synthesis of this compound for chronic toxicity studies?
Answer:
- Process Optimization: Transition from batch to flow chemistry for iodination steps to enhance yield (>80%) and reduce iodine waste.
- Purification at Scale: Implement centrifugal partition chromatography (CPC) for gram-scale separations.
- Stability Testing: Store bulk material under argon at −20°C; monitor decomposition via periodic NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
